molecular formula C9H7ClN2 B8753411 2-(Chloromethyl)-1,6-naphthyridine

2-(Chloromethyl)-1,6-naphthyridine

Cat. No.: B8753411
M. Wt: 178.62 g/mol
InChI Key: VGGSQPSGZPFOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1,6-naphthyridine is a heterocyclic compound containing a naphthyridine ring with a chloromethyl group attached to the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,6-naphthyridine typically involves the chloromethylation of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the naphthyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield derivatives such as azides, thiocyanates, or amines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in methyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-1,6-naphthyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,6-naphthyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-1,6-naphthyridine is unique due to its naphthyridine ring structure, which imparts distinct electronic properties and reactivity compared to other chloromethylated compounds. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-(chloromethyl)-1,6-naphthyridine

InChI

InChI=1S/C9H7ClN2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-4,6H,5H2

InChI Key

VGGSQPSGZPFOAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-1,6-naphthyridine (E. M. Hawes, J. Heteroc. Chem. 11(2), 151 (1974)) (3.8 g) in CCl4 (230 mL) were added N-chlorosuccinimide (4.2 g) and benzoylperoxide (320 mg). The mixture was brought to reflux with two 150-watt spotlights and irradiated for 4 hr. The mixture was then cooled to room temperature, evaporated to dryness, and chromatographed on flash silica gel using ethyl acetate:toluene (1:1) as eluant to give the title compound, 80% pure and used as is for the next step.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.